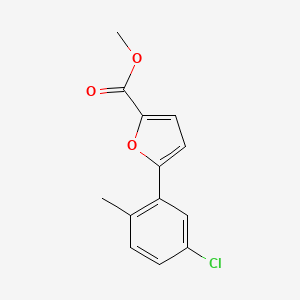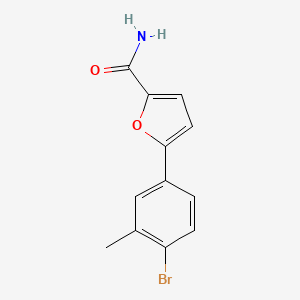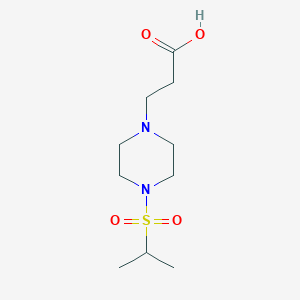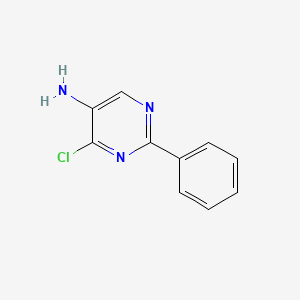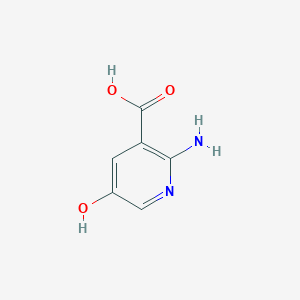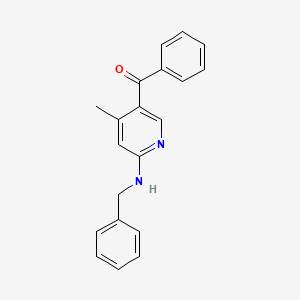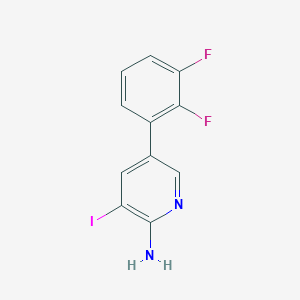
5-(3,4-Dihydro-2H-pyrrol-5-yl)-3-methylpyridine-2-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3,4-ジヒドロ-2H-ピロール-5-イル)-3-メチルピリジン-2-チオールは、ピリジン環とピロール環の両方を持つ複素環式化合物です。
合成方法
合成経路と反応条件
5-(3,4-ジヒドロ-2H-ピロール-5-イル)-3-メチルピリジン-2-チオールの合成は、通常、ピリジン誘導体とピロール中間体の縮合反応によって行われます。一般的な方法の1つは、3-メチルピリジン-2-チオールと3,4-ジヒドロ-2H-ピロールを制御された条件下で反応させる方法です。 この反応は通常、水素化ナトリウムや炭酸カリウムなどの塩基の存在下、ジメチルホルムアミド(DMF)やテトラヒドロフラン(THF)などの溶媒中、高温で行われます .
工業生産方法
この化合物の工業生産には、同様の合成経路が採用されますが、規模が大きくなります。連続フロー反応器や自動合成システムを使用することで、生産プロセスの効率と収率を向上させることができます。 さらに、再結晶やクロマトグラフィーなどの精製技術が用いられて、高純度の目的物が得られます .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dihydro-2H-pyrrol-5-yl)-3-methylpyridine-2-thiol typically involves the condensation of pyridine derivatives with pyrrole intermediates. One common method involves the reaction of 3-methylpyridine-2-thiol with 3,4-dihydro-2H-pyrrole under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
化学反応の分析
反応の種類
5-(3,4-ジヒドロ-2H-ピロール-5-イル)-3-メチルピリジン-2-チオールは、以下のような様々な化学反応を起こします。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を用いて酸化させることで、対応するスルホキシドまたはスルホンを生成します。
還元: 還元反応は、水素化リチウムアルミニウム(LiAlH4)などの還元剤を用いて行うことができ、対応するチオール誘導体が得られます。
置換: 求核置換反応は、ピリジン環で起こり、N-ブロモスクシンイミド(NBS)やN-クロロスクシンイミド(NCS)などの試薬を用いてハロゲン化誘導体が生成されます.
一般的な試薬と条件
酸化: 過酸化水素、過マンガン酸カリウム、酢酸。
還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム、エタノール。
置換: N-ブロモスクシンイミド、N-クロロスクシンイミド、ジクロロメタン。
主要な生成物
科学的研究の応用
5-(3,4-ジヒドロ-2H-ピロール-5-イル)-3-メチルピリジン-2-チオールは、科学研究において様々な応用があります。
化学: より複雑な複素環式化合物の合成におけるビルディングブロックとして使用されます。
生物学: 既知の抗ウイルス化合物との構造的類似性から、抗ウイルス剤としての可能性が調査されています。
医学: 鎮痛作用や抗炎症作用など、潜在的な治療効果が探求されています。
作用機序
5-(3,4-ジヒドロ-2H-ピロール-5-イル)-3-メチルピリジン-2-チオールの作用機序は、特定の分子標的と経路との相互作用に関与しています。この化合物は、酵素や受容体に結合し、その活性を調節することができます。例えば、ウイルス複製に関与する特定の酵素を阻害することで、抗ウイルス効果を発揮することがあります。 さらに、細胞受容体との相互作用により、抗炎症効果が生じることがあります .
類似化合物の比較
類似化合物
ミオシン: タバコに存在し、潜在的な生物活性があることが知られている、類似の構造を持つピリジン誘導体です。
2-(3-ピリジル)-1-ピロリン: ピリジン環とピロール環を持つ別の化合物で、薬理学的な性質が研究されています.
独自性
5-(3,4-ジヒドロ-2H-ピロール-5-イル)-3-メチルピリジン-2-チオールは、特定の置換パターンとチオール基の存在により、独自の化学反応性と潜在的な生物活性を持つことが特徴です .
類似化合物との比較
Similar Compounds
Myosmine: A pyridine derivative with a similar structure, known for its presence in tobacco and potential biological activities.
2-(3-Pyridyl)-1-pyrroline: Another compound with a pyridine and pyrrole ring, studied for its pharmacological properties.
Uniqueness
5-(3,4-Dihydro-2H-pyrrol-5-yl)-3-methylpyridine-2-thiol is unique due to its specific substitution pattern and the presence of a thiol group, which imparts distinct chemical reactivity and potential biological activities .
特性
分子式 |
C10H12N2S |
|---|---|
分子量 |
192.28 g/mol |
IUPAC名 |
5-(3,4-dihydro-2H-pyrrol-5-yl)-3-methyl-1H-pyridine-2-thione |
InChI |
InChI=1S/C10H12N2S/c1-7-5-8(6-12-10(7)13)9-3-2-4-11-9/h5-6H,2-4H2,1H3,(H,12,13) |
InChIキー |
LPUVCBKWWIHMTG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CNC1=S)C2=NCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


